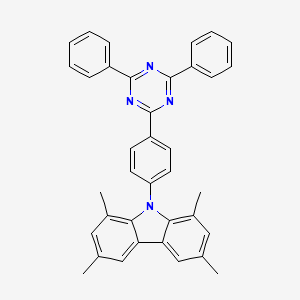
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core substituted with a triazine moiety, which imparts distinct electronic and photophysical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Coupling with Carbazole: The triazine core is then coupled with a carbazole derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and triazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- 9,9′,9″-(1,3,5-triazine-2,4,6-triyl)tris(3,6-di-tert-butyl-carbazole)
Uniqueness
The uniqueness of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole lies in its specific substitution pattern, which imparts distinct electronic properties and enhances its stability and performance in various applications, particularly in optoelectronics.
Eigenschaften
Molekularformel |
C37H30N4 |
|---|---|
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-1,3,6,8-tetramethylcarbazole |
InChI |
InChI=1S/C37H30N4/c1-23-19-25(3)33-31(21-23)32-22-24(2)20-26(4)34(32)41(33)30-17-15-29(16-18-30)37-39-35(27-11-7-5-8-12-27)38-36(40-37)28-13-9-6-10-14-28/h5-22H,1-4H3 |
InChI-Schlüssel |
ZCKCWWVBYSJCCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14114726.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
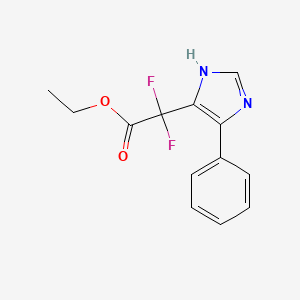
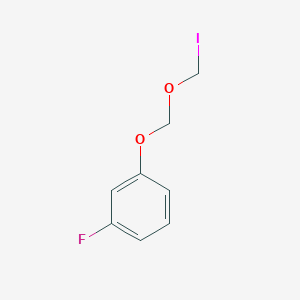

![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
![2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B14114762.png)
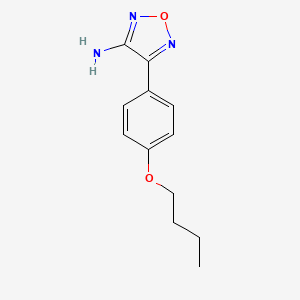

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
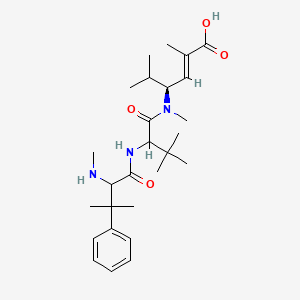
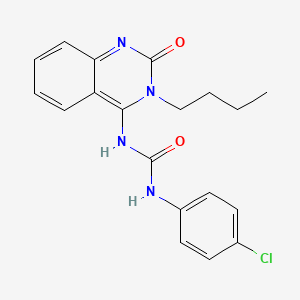
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)
